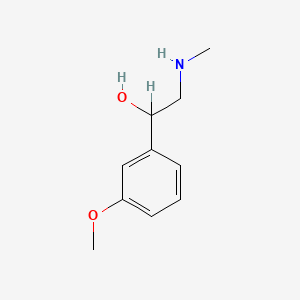

1-(3-Methoxyphenyl)-2-(methylamino)ethanol

Description

The exact mass of the compound 1-(3-Methoxyphenyl)-2-(methylamino)ethanol is 181.110278721 g/mol and the complexity rating of the compound is 141. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(3-Methoxyphenyl)-2-(methylamino)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Methoxyphenyl)-2-(methylamino)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methoxyphenyl)-2-(methylamino)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-11-7-10(12)8-4-3-5-9(6-8)13-2/h3-6,10-12H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIGVURPVSKJORL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=CC=C1)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301005313 | |

| Record name | 1-(3-Methoxyphenyl)-2-(methylamino)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301005313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84989-50-4, 92188-49-3 | |

| Record name | Methylphenylephrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084989504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Methoxyphenyl)-2-(methylamino)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301005313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 92188-49-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of 1-(3-Methoxyphenyl)-2-(methylamino)ethanol

An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-Methoxyphenyl)-2-(methylamino)ethanol

Executive Summary

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(3-Methoxyphenyl)-2-(methylamino)ethanol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer in-depth explanations of the significance of each property and the experimental methodologies required for their accurate determination. As a crucial synthetic intermediate and structural analog to various pharmacologically active molecules, a thorough understanding of its characteristics is paramount for its effective application in medicinal chemistry and material science. This guide synthesizes theoretical principles with actionable, field-proven protocols for thermal analysis, spectroscopic characterization, acidity determination, and chromatographic purity assessment, ensuring a robust foundation for future research and development endeavors.

Chemical Identity and Structural Framework

Molecular Structure and Identification

1-(3-Methoxyphenyl)-2-(methylamino)ethanol is a secondary amino alcohol derivative. Its structure features a chiral center at the carbon bearing the hydroxyl group, a secondary amine, and a methoxy-substituted aromatic ring. These functional groups dictate its chemical reactivity, solubility, and interaction with biological systems.

The definitive identifiers for this compound are cataloged below.

| Identifier | Value | Source |

| IUPAC Name | 1-(3-methoxyphenyl)-2-(methylamino)ethanol | N/A |

| Molecular Formula | C₁₀H₁₅NO₂ | [1] |

| Molecular Weight | 181.23 g/mol | [1][2] |

| CAS Number | Not explicitly available for this specific isomer; related structures exist. | N/A |

| Canonical SMILES | CNCO | [2] |

Note: The provided SMILES string represents a specific stereoisomer. The racemic mixture is more commonly encountered unless a stereospecific synthesis is employed.

Significance and Potential Applications

While not a widely commercialized compound itself, 1-(3-Methoxyphenyl)-2-(methylamino)ethanol serves as a valuable building block in organic synthesis. Its structural motifs are present in numerous adrenergic agents and other central nervous system-acting drugs. For instance, it shares a core phenyl-ethanolamine skeleton with compounds like phenylephrine, albeit with different substitution patterns.[3] Its potential utility lies in:

-

Medicinal Chemistry: As a scaffold for the synthesis of novel therapeutic agents.

-

Material Science: Its functional groups allow for its use in the synthesis of specialized polymers or deep eutectic solvents.[4]

-

Reference Standard: As a potential impurity or metabolite reference standard in the analysis of more complex pharmaceutical products.

Core Physicochemical Properties

A compound's behavior in both chemical and biological systems is governed by its fundamental physicochemical properties. This section details the key parameters for 1-(3-Methoxyphenyl)-2-(methylamino)ethanol.

Physical State and Thermal Properties

The physical state at ambient temperature dictates handling and storage procedures, while thermal properties like melting and boiling points are critical indicators of purity.[5]

| Property | Value | Comments |

| Physical Form | Expected to be a liquid or low-melting solid at room temperature. | Based on analogs like 1-(3-Methoxyphenyl)ethanol, which is a liquid.[6] |

| Melting Point | No experimental data available. | Pure crystalline compounds exhibit a sharp melting range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.[7][8] |

| Boiling Point | No experimental data available. | The related compound, 1-(3-methoxyphenyl)ethanol, has a boiling point of 133°C at 15 mmHg. |

Solubility Profile

Solubility is a critical factor influencing bioavailability, formulation design, and reaction conditions. The presence of a hydroxyl and an amine group suggests moderate polarity, while the phenyl and methoxy groups contribute lipophilic character.

| Solvent | Expected Solubility | Rationale and Significance |

| Water | Sparingly soluble to soluble, pH-dependent. | The amine group can be protonated at acidic pH, forming a more soluble salt. This is a key consideration for aqueous formulations. |

| Methanol, Ethanol | Soluble | Polar protic solvents are effective at solvating both the hydroxyl and amine groups. |

| Chloroform, Dichloromethane | Soluble | The overall molecule possesses sufficient nonpolar character for solubility in chlorinated solvents. |

| Hexanes, Toluene | Sparingly soluble to insoluble | The polarity of the amino alcohol functionality limits solubility in nonpolar hydrocarbon solvents. |

Acidity and Basicity (pKa)

The pKa values define the ionization state of a molecule at a given pH, which profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) profile. This compound is amphoteric, possessing both a basic secondary amine and a weakly acidic hydroxyl group.

| Functional Group | Expected pKa Range | Methodological Insight |

| Secondary Amine (Protonated) | ~9 - 10.5 | The pKa of the conjugate acid (R₂NH₂⁺) is crucial for predicting solubility in acidic media and interactions with acidic biological macromolecules. |

| Hydroxyl Group | ~14 - 16 | The alcoholic proton is weakly acidic. A predicted pKa for the related 1-(3-methoxyphenyl)ethanol is approximately 14.49.[9] |

The determination of pKa is a foundational experiment in drug development. Methods like potentiometric titration or NMR spectroscopy are standard.[10][11][12] Plotting a measured parameter (e.g., pH or chemical shift) against titrant volume or pH yields a sigmoidal curve where the inflection point corresponds to the pKa.[10][12]

Lipophilicity (LogP)

The partition coefficient (LogP) quantifies a compound's distribution between an immiscible lipid (n-octanol) and aqueous phase, serving as a primary measure of its lipophilicity or hydrophobicity.

| Parameter | Predicted Value | Significance in Drug Development |

| LogP | ~1.0 - 2.0 | A LogP in this range often correlates with good oral absorption and cell membrane permeability, key components of the "Rule of Five" for drug-likeness. A related compound, 1-(3-methoxyphenyl)ethanol, has a calculated XLogP3 of 1.8.[13] |

Spectroscopic and Structural Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (with splitting patterns characteristic of 1,3-disubstitution), the methoxy singlet (~3.8 ppm), the methylamino singlet or doublet, the methine (CH-O) proton, and the methylene (CH₂-N) protons.

-

¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments, with aromatic signals between 110-160 ppm, the methoxy carbon around 55 ppm, and aliphatic carbons between 20-80 ppm.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Molecular Ion: For C₁₀H₁₅NO₂, the exact mass is 181.1103 Da. In high-resolution mass spectrometry (HRMS), this precise mass confirms the elemental composition.

-

Common Adducts: Expect to observe [M+H]⁺ at m/z 181.1103 in positive ion mode.

-

Fragmentation: Key fragmentation pathways would likely involve the loss of water from the alcohol, or cleavage alpha to the nitrogen or oxygen atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the presence of key functional groups.

| Functional Group | Characteristic Absorption Band (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200 - 3600 (broad) |

| N-H Stretch (Secondary Amine) | 3300 - 3500 (moderate, sharp) |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-O Stretch (Alcohol & Ether) | 1050 - 1250 |

Experimental Protocols for Physicochemical Analysis

To ensure data integrity, standardized and well-validated protocols are essential. The following sections provide step-by-step methodologies grounded in established laboratory techniques.

Workflow for Physicochemical Characterization

The logical flow of experiments is critical for an efficient and comprehensive analysis of a new chemical entity. The following diagram illustrates a standard workflow.

Caption: Workflow for Physicochemical Profiling.

Protocol: Melting Point Determination

This protocol describes the use of a modern digital melting point apparatus (e.g., a Mel-Temp) for accurate determination of the melting range, a key indicator of purity.[8]

Methodology:

-

Sample Preparation: Crush a small amount of the solid sample into a fine powder on a clean, dry watch glass.[8]

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the bottom, aiming for a sample height of 2-3 mm.[8]

-

Apparatus Setup: Ensure the heating block is cool (at least 20°C below the expected melting point).[8] Place the loaded capillary into the sample holder.

-

Rapid Determination (Optional): Set a fast heating rate (5-10°C per minute) to get an approximate melting temperature. Note this value and allow the apparatus to cool.[8]

-

Accurate Determination: Insert a fresh sample. Rapidly heat the block to about 20°C below the approximate melting point found in the previous step.

-

Measurement: Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, block, and thermometer.[7]

-

Record Range: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting range is T1-T2. A pure sample will have a narrow range of <2°C.[5]

-

Cleanup: Turn off the apparatus and dispose of the used capillary tube in a designated glass waste container. Never reuse a sample that has already been melted.[7][8]

Protocol: pKa Determination via Potentiometric Titration

This method determines the pKa by monitoring pH changes as the sample is titrated with a strong acid or base.[11][14]

Methodology:

-

System Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[14]

-

Sample Preparation: Accurately weigh and dissolve a known amount of the compound (e.g., to achieve a ~1 mM solution) in a suitable solvent, typically water or a co-solvent mixture.[14] Maintain a constant ionic strength by using a background electrolyte like 0.15 M KCl.[14]

-

Titration Setup: Place the sample solution in a jacketed beaker on a magnetic stirrer. Purge the solution with nitrogen to remove dissolved CO₂. Immerse the calibrated pH electrode and a titrant delivery tube into the solution.

-

Titration (for the amine pKa): Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). Record the pH after each incremental addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH (y-axis) versus the volume of titrant added (x-axis). The resulting titration curve will be sigmoidal.

-

pKa Calculation: Determine the equivalence point from the steepest part of the curve (or its first derivative). The pKa is equal to the pH at the half-equivalence point.[14] This represents the point where the concentrations of the protonated amine and the free base are equal.

Protocol: HPLC Method Development for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the purity of small molecules.[15][16] This protocol outlines a systematic approach to developing a reversed-phase HPLC method.

Methodology:

-

Analyte and System Selection:

-

Column: Start with a robust, general-purpose C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). This stationary phase is suitable for retaining moderately polar compounds like the target analyte.[17]

-

Detector: A UV detector is appropriate, as the phenyl ring is a chromophore. Determine the λmax by scanning a dilute solution of the analyte.

-

-

Mobile Phase Preparation:

-

Rationale: Due to the basic amine, a buffered mobile phase is required to ensure peak shape and consistent retention time. A pH of ~3-4 will ensure the amine is protonated and well-behaved.

-

Mobile Phase A (Aqueous): Prepare a buffer such as 20 mM ammonium formate, adjusted to pH 3.7 with formic acid.[18]

-

Mobile Phase B (Organic): Use acetonitrile (ACN) or methanol. ACN is often preferred for its lower viscosity and UV cutoff.

-

-

Initial Gradient Run (Scouting):

-

Purpose: To quickly determine the approximate elution conditions.

-

Conditions: Run a fast, wide gradient (e.g., 5% to 95% B over 10-15 minutes) at a flow rate of 1.0 mL/min.

-

-

Method Optimization:

-

Goal: Achieve a retention factor (k') between 2 and 10, good peak symmetry, and resolution from any impurities.

-

Isocratic vs. Gradient: If the scouting run shows a single, well-retained peak, an isocratic (constant mobile phase composition) method can be developed. If multiple peaks are present or elution is very late, optimize the gradient slope and duration.[17]

-

-

System Suitability:

-

Purpose: To verify the performance of the chromatographic system before sample analysis.[18]

-

Procedure: Make five replicate injections of a standard solution. Calculate the relative standard deviation (RSD) for peak area and retention time (typically <2%). Check the peak tailing factor (should be between 0.8 and 1.5).

-

-

Sample Analysis:

Conclusion

1-(3-Methoxyphenyl)-2-(methylamino)ethanol is a compound whose physicochemical profile is dictated by the interplay of its aromatic, hydroxyl, and secondary amine functionalities. While specific experimental data for this molecule is sparse in public literature, its properties can be reliably predicted based on its structure and determined using the standardized, robust analytical protocols detailed in this guide. A thorough characterization of its thermal stability, solubility, pKa, lipophilicity, and purity is a non-negotiable prerequisite for its successful application in any research or development context, providing the foundational data needed for rational molecular design, formulation development, and pharmacokinetic modeling.

References

-

Melting point determination. (n.d.). Retrieved March 7, 2026, from [Link]

-

Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved March 7, 2026, from [Link]

-

van der Heide, E., & van der Meulen, F. (2012). Development of Methods for the Determination of pKa Values. PMC. Retrieved March 7, 2026, from [Link]

-

Pharma Tutor. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Retrieved March 7, 2026, from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved March 7, 2026, from [Link]

-

BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved March 7, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Exp 1 - Melting Points. Retrieved March 7, 2026, from [Link]

-

Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. Retrieved March 7, 2026, from [Link]

-

Popović-Nikolić, M., & Vasić, V. (2015). PKa determination by 1H NMR spectroscopy - An old methodology revisited. ResearchGate. Retrieved March 7, 2026, from [Link]

-

Phenomenex. (n.d.). HPLC Testing Procedure. Retrieved March 7, 2026, from [Link]

-

University of Calgary. (n.d.). Experiment 1: Melting-point Determinations. Retrieved March 7, 2026, from [Link]

-

LCGC International. (2024, October 15). A Well-Written Analytical Procedure for Regulated HPLC Testing. Retrieved March 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). (+-)-1-(3-Methoxyphenyl)ethanol. PubChem. Retrieved March 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). (1R)-1-(4-methoxyphenyl)-2-(methylamino)ethanol. PubChem. Retrieved March 7, 2026, from [Link]

-

Organomation. (n.d.). HPLC Sample Preparation. Retrieved March 7, 2026, from [Link]

-

Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved March 7, 2026, from [Link]

- Asian Journal of Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of 1- & 2-[{2-(3,4-Dimethoxyphenyl)ethyl}. Retrieved March 7, 2026, from https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=21_1_21

-

ResearchGate. (2025, October). Figure S25. 1 H NMR spectrum of 1-(3-Methoxyphenyl)ethanone oxime (2m). Retrieved March 7, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. Retrieved March 7, 2026, from [Link]

-

lookchem. (n.d.). Cas 23308-82-9,1-(3-METHOXY-PHENYL)-ETHANOL. Retrieved March 7, 2026, from [Link]

-

NIST. (n.d.). Ethanol, 2-(methylamino)-. NIST WebBook. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (2019, July 31). Analytical profiles and identification 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one in the objects of forensic examinations. Retrieved March 7, 2026, from [Link]

-

MassBank. (2020, August 19). Organic compounds. Retrieved March 7, 2026, from [Link]

-

Malaysian Journal of Science. (2024, July 31). SYNTHESIS AND CHARACTERISATION OF 2-(METHYLAMINO)ETHANOL-BASED DEEP EUTECTIC SOLVENTS FOR CO2 CAPTURE. Retrieved March 7, 2026, from [Link]

- Google Patents. (n.d.). US8455692B2 - Process for resolution of 1-(3-hydroxyphenyl)-2-methylamino ethanol.

-

PubChem. (n.d.). 2-(benzylamino)-1-(3-methoxyphenyl)ethan-1-ol. Retrieved March 7, 2026, from [Link]

- ResearchGate. (n.d.). Synthesis and Spectroscopic characterization of isomers 3-(n-methoxyphenyl)- 2,3-dihydro-1H-naphtho [2. Retrieved March 7, 2026, from https://www.researchgate.net/publication/305386053_Synthesis_and_Spectroscopic_characterization_of_isomers_3-n-methoxyphenyl-_23-dihydro-1H-naphtho_2_1-b_thiopyran_and_2-n-methoxyphenyl-_23-dihydro-1H-naphtho_2_1-b_thiopyran_2_1-b_thiopyran

Sources

- 1. chemscene.com [chemscene.com]

- 2. (1R)-1-(4-methoxyphenyl)-2-(methylamino)ethanol | C10H15NO2 | CID 14121159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US8455692B2 - Process for resolution of 1-(3-hydroxyphenyl)-2-methylamino ethanol - Google Patents [patents.google.com]

- 4. mjs.um.edu.my [mjs.um.edu.my]

- 5. athabascau.ca [athabascau.ca]

- 6. 1-(3-Methoxyphenyl)ethanol | 23308-82-9 [sigmaaldrich.com]

- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. community.wvu.edu [community.wvu.edu]

- 9. lookchem.com [lookchem.com]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmaguru.co [pharmaguru.co]

- 12. researchgate.net [researchgate.net]

- 13. (+-)-1-(3-Methoxyphenyl)ethanol | C9H12O2 | CID 90902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. HPLC Testing Procedure | Phenomenex [phenomenex.com]

- 16. 小分子高效液相色谱 [sigmaaldrich.com]

- 17. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. organomation.com [organomation.com]

Pharmacological Profile of 1-(3-Methoxyphenyl)-2-(methylamino)ethanol: A Technical Guide

A Note on the Available Data: Direct pharmacological data for 1-(3-Methoxyphenyl)-2-(methylamino)ethanol is limited in publicly accessible scientific literature. This guide, therefore, presents a predictive pharmacological profile based on the well-established structure-activity relationships (SAR) of the phenylethanolamine class of compounds, with a particular focus on its close structural analog, phenylephrine. The experimental protocols described herein are proposed as a robust framework for the empirical validation of this inferred profile.

Introduction

1-(3-Methoxyphenyl)-2-(methylamino)ethanol is a phenylethanolamine derivative. Its chemical structure, characterized by a meta-substituted methoxy group on the phenyl ring and a methylaminoethanol side chain, suggests a potential interaction with adrenergic receptors. Phenylethanolamines are a cornerstone of adrenergic pharmacology, with substitutions on the aromatic ring and the amine group dictating their receptor selectivity and intrinsic activity. This guide provides an in-depth, predictive analysis of the pharmacological properties of this compound, offering a roadmap for its scientific investigation.

Chemical Structure:

Predicted Pharmacological Profile

Based on the structure-activity relationships of phenylethanolamines, 1-(3-Methoxyphenyl)-2-(methylamino)ethanol is predicted to act as an α1-adrenergic receptor agonist.[1][2] This prediction is rooted in the following structural features:

-

Phenylethanolamine Backbone: This core structure is common to many adrenergic agonists.

-

Meta-Substituted Phenyl Ring: The presence of a substituent at the meta position is consistent with activity at adrenergic receptors. The methoxy group, while different from the hydroxyl group in phenylephrine, is an important determinant of receptor interaction.

-

Secondary Amine: The methylamino group is a secondary amine, a feature essential for receptor stimulation in many phenylethanolamine agonists.[3][4]

Predicted Mechanism of Action

The primary mechanism of action is anticipated to be the selective agonism of α1-adrenergic receptors.[1][5] Activation of these G-protein coupled receptors is expected to stimulate phospholipase C, leading to an increase in intracellular inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately results in the release of intracellular calcium and subsequent smooth muscle contraction.[6][7]

Diagram: Predicted Signaling Pathway of 1-(3-Methoxyphenyl)-2-(methylamino)ethanol

Sources

- 1. Phenylephrine - Wikipedia [en.wikipedia.org]

- 2. Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Phenylephrine - Adrenergic Receptor Pharmacology - Pharmacology - Picmonic for Medicine [picmonic.com]

- 6. Alpha-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 7. cdn.amegroups.cn [cdn.amegroups.cn]

Technical Guide: Safety & Handling of 1-(3-Methoxyphenyl)-2-(methylamino)ethanol

A Critical Impurity Standard in Adrenergic Drug Development

Part 1: Chemical Identity & Physiochemical Profiling

Contextual Grounding: 1-(3-Methoxyphenyl)-2-(methylamino)ethanol is a secondary amine and a structural analog of the sympathomimetic drug Phenylephrine . In pharmaceutical development, it serves as a critical Reference Standard (Impurity/Degradant) for quality control.[1] It is chemically distinct from Metanephrine (which possesses a 4-hydroxyl group); this absence of the para-hydroxyl group significantly alters its metabolic stability and lipophilicity compared to its catecholamine relatives.

Chemical Data Table

| Parameter | Specification |

| Chemical Name | 1-(3-Methoxyphenyl)-2-(methylamino)ethanol |

| CAS Number | 92188-49-3 (Generic/Base) |

| Molecular Formula | C₁₀H₁₅NO₂ |

| Molecular Weight | 181.23 g/mol |

| SMILES | CNCC1=CC=CC(OC)=C1 |

| Appearance | Viscous oil or low-melting solid (hygroscopic) |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water (Base form) |

| pKa (Predicted) | ~9.5 (Amine), ~13.5 (Alcohol) |

| LogP (Predicted) | ~1.1 (More lipophilic than Phenylephrine due to O-methylation) |

Part 2: Hazard Identification & Toxicology (The "Why" Behind the Safety)

Expert Insight:

While standard SDSs list generic "Irritant" warnings, the researcher must understand the mechanism of toxicity. This molecule retains the phenethylamine backbone essential for adrenergic receptor binding. Although O-methylation at the 3-position (and lack of 4-OH) generally reduces potency at

Toxicological Logic:

-

Adrenergic Agonism: Structural similarity to sympathomimetics suggests potential for tachycardia or hypertension upon systemic absorption.

-

Causticity (Amine Functionality): The secondary amine is moderately basic (pKa ~9.5). Upon contact with mucous membranes, it protonates, generating local hydroxide ions that cause tissue saponification (irritation/burns).

-

Neurotoxicity: As a lipophilic amine, it crosses the blood-brain barrier more readily than hydroxylated analogs (like epinephrine), posing a theoretical risk of CNS stimulation.

GHS Classification (Synthesized):

-

Skin Irrit. 2 / Eye Irrit.[4] 2A: Causes serious irritation due to basicity.

-

STOT SE 3: May cause respiratory irritation (amine vapors).

Part 3: Safe Handling & Storage (Self-Validating Protocols)

The Challenge: Secondary amines are notorious for two degradation pathways that are invisible to the naked eye:

-

Carbamate Formation: Reacting with atmospheric CO₂.

-

Oxidation: The benzylic alcohol position is susceptible to oxidation to the ketone (especially in solution).

Protocol: The "Argon-Seal" Verification System Do not rely on simple refrigeration. Use this self-validating workflow to ensure integrity.

Step-by-Step Methodology:

-

Reception: Upon receipt, verify the seal. If the septum is punctured, assume compromised integrity (CO₂ absorption).

-

Aliquotting:

-

Dissolve the master stock in anhydrous DMSO-d6 (deuterated) immediately.

-

Aliquot into single-use amber vials under an Argon stream.

-

-

Storage: Store at -20°C.

-

Validation (The "Self-Check"):

-

Before using a stored aliquot for critical quantitative work (e.g., HPLC calibration), run a quick 1H-NMR .

-

Pass Criteria: Sharp doublet/singlet for N-Methyl at ~2.3-2.4 ppm.

-

Fail Criteria: Broadening of signals or appearance of a downfield shift (indicating carbamate formation) or a ketone signal (indicating oxidation of the alcohol).

-

Workflow Visualization: Handling & Integrity Check

Caption: Logic flow for handling hygroscopic amines to prevent invisible degradation (CO2 absorption).

Part 4: Emergency Response & First Aid

Mechanism-Based Triage: Because this compound is a basic amine, do not use acidic neutralizers (like vinegar) on eyes or skin, as the exothermic reaction can worsen the injury.

| Exposure Route | Immediate Action | Scientific Rationale |

| Eye Contact | Flush with lukewarm water for 15+ mins. Lift eyelids. | Dilution is critical to stop saponification of corneal lipids by the basic amine. |

| Skin Contact | Wash with soap and water.[4][5] Do not scrub. | Scrubbing drives the lipophilic molecule deeper into the dermis. |

| Inhalation | Move to fresh air.[3][4][5][6] Monitor for 1 hour. | Adrenergic amines can cause delayed bronchospasm or pulmonary edema. |

| Ingestion | Do NOT induce vomiting. Rinse mouth. | Vomiting re-exposes the esophagus to the caustic amine. |

Emergency Decision Tree

Caption: Triage workflow emphasizing specific contraindications (e.g., no neutralizers) for amine exposure.

Part 5: Ecological Impact & Disposal

Environmental Fate:

-

Aquatic Toxicity: As a cationic surfactant-like molecule (at neutral pH), it can bind to gill membranes of aquatic organisms. Avoid release into waterways.

-

Disposal: Must be disposed of as Hazardous Organic Waste (Amine) .

-

Protocol: Dissolve in a combustible solvent (acetone) and incinerate in a chemical incinerator equipped with an afterburner and scrubber (to neutralize Nitrogen Oxides, NOx).

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90902, 1-(3-Methoxyphenyl)ethanol derivatives. Retrieved from [Link][2]

-

European Chemicals Agency (ECHA). Registration Dossier - Phenylephrine and related impurities. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile and Solvent Selection for 1-(3-Methoxyphenyl)-2-(methylamino)ethanol

[1]

Executive Summary

1-(3-Methoxyphenyl)-2-(methylamino)ethanol (C₁₀H₁₅NO₂) is the O-methylated analog of the sympathomimetic drug Phenylephrine.[1] Unlike its parent compound, which possesses an acidic phenolic hydroxyl group, this molecule contains a methoxy ether moiety.[1] This structural modification significantly alters its solubility landscape, shifting it from a hydrophilic, water-soluble profile to a more lipophilic character soluble in a broader range of organic solvents.[1]

This guide provides a definitive solubility analysis, predictive modeling where empirical data is proprietary, and a standardized protocol for solubility determination to support process chemistry and purification workflows.[1]

Physicochemical Characterization & Solubility Logic

To understand the solubility behavior of this compound, one must analyze the competition between its polar amine/alcohol functions and its lipophilic aromatic/methoxy domains.[1]

Structural Analysis

| Feature | Functional Group | Effect on Solubility |

| Core Scaffold | Phenyl Ring | Promotes solubility in aromatic/non-polar solvents (Toluene, DCM).[1] |

| Substituent 1 | 3-Methoxy (-OCH₃) | Lipophilic Shift: Removes the H-bond donor capability of the phenol found in Phenylephrine.[1] Increases solubility in esters and ethers.[1] |

| Substituent 2 | Secondary Amine (-NHCH₃) | Basic Center (pKa ~9.5): Ionizable.[1] High solubility in acidic aqueous media.[1] Free base is soluble in organics.[1] |

| Substituent 3 | Secondary Alcohol (-CH(OH)-) | H-Bonding: Maintains solubility in alcohols (MeOH, EtOH) and polar aprotic solvents (DMSO).[1] |

Predicted Solubility Profile (Free Base vs. Salt)

The solubility depends critically on the ionization state.[1] The values below are derived from Structure-Property Relationship (SPR) analysis of phenethylamine analogs.

| Solvent Class | Specific Solvent | Solubility (Free Base) | Solubility (HCl Salt) | Mechanistic Rationale |

| Polar Protic | Water | Low (< 5 mg/mL) | High (> 100 mg/mL) | The salt ionizes fully in water; the free base is limited by the lipophilic phenyl-methoxy core.[1] |

| Polar Protic | Methanol / Ethanol | High | High | Alcohol group interacts favorably with solvent; salt dissociates well in MeOH.[1] |

| Chlorinated | Dichloromethane (DCM) | High | Low / Insoluble | DCM solvates the uncharged amine well but cannot support the ionic lattice of the salt.[1] |

| Esters | Ethyl Acetate | Moderate/High | Insoluble | Excellent solvent for extracting the free base from alkaline aqueous solutions.[1] |

| Ethers | THF / MTBE | Moderate | Insoluble | Good for free base; MTBE is often used as an anti-solvent for the salt.[1] |

| Hydrocarbons | Hexane / Heptane | Insoluble | Insoluble | Too non-polar for the amine/alcohol functions, even in free base form.[1] |

Critical Insight: The 3-methoxy group makes the free base significantly more soluble in mid-polarity solvents (Ethyl Acetate, DCM) compared to Phenylephrine base, which often crashes out of these solvents due to strong intermolecular H-bonding of the phenol.[1]

Experimental Protocol: Gravimetric Solubility Determination

Since specific batch-to-batch solubility can vary based on purity and polymorph, researchers must validate solubility empirically.[1] Follow this self-validating protocol.

Workflow Diagram

The following logic flow outlines the decision process for selecting a solvent system for crystallization or extraction.

Caption: Decision matrix for solvent selection based on the ionization state of the amine.

Saturation Shake-Flask Method (Standard Operating Procedure)

Objective: Determine thermodynamic solubility at 25°C.

-

Preparation: Weigh approximately 50 mg of the compound into a 4 mL clear glass vial.

-

Solvent Addition: Add 250 µL of the target solvent.[1]

-

Agitation: Cap tight and vortex for 30 seconds.

-

If dissolved: Add another 50 mg and repeat until undissolved solid remains (saturation).

-

If undissolved: Add solvent in 100 µL increments until clear.[1]

-

-

Equilibration: Place vial in a shaker or stirring block at 25°C for 24 hours.

-

Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-saturated).

-

Quantification:

Application in Process Chemistry: Purification Strategy

The solubility difference between 1-(3-Methoxyphenyl)-2-(methylamino)ethanol and its demethylated product (Phenylephrine) is the basis for purification.[1]

Separation Logic

-

Impurity Removal: If Phenylephrine is an impurity, it can be removed by washing an organic solution (DCM or EtOAc) of the methoxy-compound with high pH (pH > 12) water.[1] Phenylephrine (Phenol pKa ~10) will ionize to the phenolate and partition into water, while the methoxy-compound (no acidic phenol) remains in the organic layer.[1]

-

Salt Formation: To isolate the methoxy-compound as a solid, dissolve the free base in dry Ethanol or IPA and add concentrated HCl or Tartaric acid.[1] The salt will crystallize, while non-basic impurities remain in solution.[1]

Synthesis Workflow Diagram

Caption: Purification strategy leveraging the lack of phenolic acidity in the 3-methoxy analog.

References

-

Sigma-Aldrich. Product Specification: 1-(3-methoxyphenyl)-2-(methylamino)ethanol (CAS 92188-49-3).[1]Link[1]

-

National Center for Biotechnology Information. PubChem Compound Summary for Phenylephrine (Analog Reference).[1]Link[1]

-

ChemicalBook. CAS 92188-49-3 Basic Information and Suppliers.Link[1]

-

Cayman Chemical. Phenylephrine Hydrochloride Solubility Data Sheet.[1]Link[1]

-

Wishart, D.S., et al. HMDB: Phenylephrine Physicochemical Properties.[1] Nucleic Acids Res. 2018.[1] Link[1]

Metabolic Fates of 3-Methoxyphenyl Ethanol Derivatives: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the metabolic pathways of 3-methoxyphenyl ethanol and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of xenobiotic biotransformation, focusing on the specific enzymatic reactions that govern the metabolism of this class of compounds. By synthesizing established knowledge of Phase I and Phase II metabolism with practical, field-proven experimental insights, this guide aims to equip the reader with a robust understanding of how to investigate and predict the metabolic fate of 3-methoxyphenyl ethanol derivatives. We will explore the key roles of cytochrome P450 monooxygenases, UDP-glucuronosyltransferases, and sulfotransferases, and provide detailed protocols for in vitro assessment using liver microsomes, coupled with advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

Introduction: The Significance of Understanding Metabolism

In the realm of drug discovery and development, a thorough understanding of a compound's metabolic pathway is paramount. Metabolism dictates the pharmacokinetic profile, influencing bioavailability, duration of action, and potential for drug-drug interactions. For aromatic compounds like 3-methoxyphenyl ethanol and its derivatives, metabolic transformation can lead to the formation of active, inactive, or even reactive metabolites, all of which have profound implications for therapeutic efficacy and safety. The presence of a methoxy group and a hydroxyl group on the aromatic ring and ethanol side chain, respectively, provides key sites for enzymatic attack, making these compounds susceptible to a range of metabolic reactions. This guide will dissect these pathways, providing a foundational understanding for researchers working with this chemical scaffold.

Predicted Metabolic Pathways of 3-Methoxyphenyl Ethanol

The metabolism of xenobiotics is broadly categorized into two phases: Phase I (functionalization) and Phase II (conjugation).[1][2] Based on the chemical structure of 3-methoxyphenyl ethanol and data from structurally similar compounds, we can predict a series of metabolic transformations.

Phase I Metabolism: Functionalization Reactions

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. For 3-methoxyphenyl ethanol derivatives, the primary Phase I reactions are anticipated to be O-demethylation and hydroxylation, primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[3][4]

-

O-Demethylation: The methoxy group is a common target for oxidative O-demethylation by CYP enzymes.[5][6] This reaction cleaves the methyl group, yielding a catechol-like metabolite, 3-(1-hydroxyethyl)benzene-1,2-diol. This is often a rate-determining step in the clearance of methoxylated aromatic compounds.[7] The resulting hydroxyl group provides an additional site for subsequent Phase II conjugation.

-

Aromatic Hydroxylation: CYP enzymes can also catalyze the addition of a hydroxyl group to the aromatic ring. While the existing methoxy and ethanol groups influence the position of this addition, it represents another pathway to increase the polarity of the molecule.

-

Alcohol Oxidation: The primary alcohol of the ethanol side chain can be oxidized by alcohol dehydrogenases (ADHs) and, to a lesser extent, by CYPs to the corresponding aldehyde and then further to a carboxylic acid by aldehyde dehydrogenases (ALDHs).[8][9]

The following diagram illustrates the predicted Phase I metabolic pathways of 3-methoxyphenyl ethanol.

Caption: Predicted Phase I metabolic pathways of 3-methoxyphenyl ethanol.

Phase II Metabolism: Conjugation Reactions

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates their excretion.[10] The primary conjugation reactions for 3-methoxyphenyl ethanol and its metabolites are glucuronidation and sulfation.[11][12]

-

Glucuronidation: This is a major Phase II pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to hydroxyl groups.[11][12] Both the phenolic hydroxyl group formed after O-demethylation and the alcoholic hydroxyl group of the parent compound are susceptible to glucuronidation.

-

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to hydroxyl groups.[11][12] Similar to glucuronidation, both phenolic and alcoholic hydroxyls can undergo sulfation.

The interplay between these Phase I and II pathways determines the overall metabolic profile and clearance rate of 3-methoxyphenyl ethanol derivatives.

Caption: Predicted Phase II conjugation pathways for 3-methoxyphenyl ethanol and its Phase I metabolites.

Experimental Approaches for Studying Metabolism

To empirically determine the metabolic fate of 3-methoxyphenyl ethanol derivatives, a series of well-established in vitro experiments are typically employed. These assays provide critical data on metabolic stability, metabolite identification, and the enzymes responsible.

In Vitro Metabolic Stability Assessment using Liver Microsomes

The primary site of drug metabolism is the liver. Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of CYP and UGT enzymes and are a standard in vitro tool for metabolism studies.[13][14]

Protocol: Metabolic Stability in Human Liver Microsomes

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, prepare a reaction mixture containing:

-

Phosphate buffer (100 mM, pH 7.4)

-

Human liver microsomes (final concentration 0.5 mg/mL)

-

3-Methoxyphenyl ethanol derivative (final concentration 1 µM, dissolved in a minimal amount of organic solvent like acetonitrile or DMSO, final solvent concentration <1%)

-

-

-

Pre-incubation:

-

Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding a NADPH-regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride). For studying glucuronidation, add UDPGA (2 mM).

-

-

Time-Course Incubation:

-

Incubate the reaction mixture at 37°C in a shaking water bath.

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Termination of Reaction:

-

Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing:

-

Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

-

-

Analysis:

-

Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS to quantify the remaining parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

-

Metabolite Identification using LC-MS

High-performance liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is the gold standard for identifying and structurally characterizing metabolites.[15]

Workflow: Metabolite Identification

-

Sample Preparation:

-

Use the supernatant from the terminated metabolic stability assay.

-

-

LC Separation:

-

Inject the sample onto a reverse-phase C18 column.

-

Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient might be 5-95% B over 20-30 minutes.

-

-

Mass Spectrometry Analysis:

-

Operate the mass spectrometer in both positive and negative ion modes to detect a wider range of metabolites.

-

Acquire data in full scan mode to detect all potential metabolites.

-

Use data-dependent MS/MS to obtain fragmentation patterns of the detected metabolite ions for structural elucidation.

-

-

Data Processing:

-

Compare the chromatograms of the test samples with control samples (without NADPH or UDPGA) to identify peaks corresponding to metabolites.

-

The mass difference between the parent compound and the metabolite can suggest the type of metabolic reaction (e.g., +16 Da for hydroxylation, -14 Da for O-demethylation, +176 Da for glucuronidation).

-

Analyze the MS/MS fragmentation patterns to confirm the structure of the metabolites.

-

Caption: A generalized workflow for in vitro metabolism studies.

Quantitative Data Presentation

The results from metabolic stability assays can be summarized in a table to compare the metabolic rates of different derivatives or in different species.

Table 1: In Vitro Metabolic Stability of 3-Methoxyphenyl Ethanol Derivatives in Human Liver Microsomes

| Compound | In Vitro Half-life (t₁/₂, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| 3-Methoxyphenyl Ethanol | Data to be generated experimentally | Data to be generated experimentally |

| Derivative A | Data to be generated experimentally | Data to be generated experimentally |

| Derivative B | Data to be generated experimentally | Data to be generated experimentally |

| Verapamil (Positive Control) | ~15 | ~46 |

Note: The data for the target compounds are hypothetical and would need to be determined experimentally. Verapamil is a well-characterized compound often used as a control.

Conclusion: A Roadmap for Metabolic Investigation

This technical guide has outlined the predicted metabolic pathways of 3-methoxyphenyl ethanol derivatives and provided a robust framework for their experimental investigation. The primary metabolic routes are expected to involve Phase I O-demethylation and hydroxylation, followed by Phase II glucuronidation and sulfation. The provided protocols for in vitro metabolism studies using liver microsomes and analysis by LC-MS offer a reliable and industry-standard approach to elucidating the metabolic fate of these compounds.

A comprehensive understanding of these metabolic pathways is not merely an academic exercise; it is a critical component of modern drug development. By characterizing the metabolites and the enzymes responsible for their formation, researchers can anticipate potential drug-drug interactions, explain inter-individual variability in drug response, and ensure the safety and efficacy of novel therapeutic agents. The principles and methodologies detailed in this guide provide a solid foundation for any scientist or researcher venturing into the metabolic investigation of 3-methoxyphenyl ethanol derivatives and other structurally related compounds.

References

-

Zhu, L., et al. (2024). In vitro and in vivo metabolism of 3-Methoxyeticyclidine in human liver microsomes, a zebrafish model, and two human urine samples based on liquid chromatography-high-resolution mass spectrometry. Drug Testing and Analysis, 16(1), 30-37. [Link]

-

PubChem. (n.d.). Homovanillyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]

-

Ilan, Z., et al. (1971). Glucuronidation of 3-O-methylnoradrenaline, harmalol and some related compounds. Biochemical Journal, 123(1), 99-104. [Link]

-

Fink-Gremmels, J. (2008). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. Proceedings of the 24th Vertebrate Pest Conference. [Link]

- Caldwell, J. (1980). Conjugation reactions in foreign-compound metabolism: definition, consequences, and species variations. Drug Metabolism Reviews, 11(2), 745-777.

- Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83.

-

PubChem. (n.d.). (+-)-1-(3-Methoxyphenyl)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Wang, Y., et al. (2023). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. Green Chemistry, 25(5), 2055-2065. [Link]

-

Guengerich, F. P. (2015). Roles of Cytochrome P450 in Metabolism of Ethanol and Carcinogens. Advances in Experimental Medicine and Biology, 855, 1-13. [Link]

-

Miners, J. O., & Knights, K. M. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74, 7.8.1-7.8.24. [Link]

-

Lee, H. J., et al. (2025). Sulfated and Glucuronidated Conjugates of 3-(4- Hydroxy-3-methoxyphenyl) Propionic Acid Can Promote NO Production by Elev. Journal of Agricultural and Food Chemistry. [Link]

-

Wrzosek, M., et al. (2020). Biotransformation of Methoxyflavones by Selected Entomopathogenic Filamentous Fungi. Molecules, 25(17), 3861. [Link]

-

Sleno, L. (2012). Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. Thèse de doctorat, Université du Québec à Montréal. [Link]

-

James, M. O., & Schell, J. D. (2002). Glucuronidation and sulfonation, in vitro, of the major endocrine-active metabolites of methoxychlor in the channel catfish, Ictalurus punctatus, and induction following treatment with 3-methylcholanthrene. Aquatic Toxicology, 58(3-4), 239-253. [Link]

-

Harris, C. S., et al. (2025). Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs). Metabolites, 15(8), 1-20. [Link]

-

Stiborová, M., et al. (2008). Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)- hydroxylamine, a human metabolite of the environmental pollutants an. Interdisciplinary Toxicology, 1(3-4), 147-152. [Link]

-

Skopp, G., et al. (2016). Formation and Inhibition of Ethyl Glucuronide and Ethyl Sulfate. Forensic Science International, 261, 129-135. [Link]

-

ResearchGate. (n.d.). An efficient method for demethylation of aryl methyl ethers. Retrieved from [Link]

-

Chen, X., et al. (2014). Comparative analysis of glucuronidation of ethanol in treeshrews, rats and humans. Xenobiotica, 44(6), 546-554. [Link]

-

Rowland, A., et al. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74, 7.8.1-7.8.24. [Link]

-

Wikipedia. (n.d.). Homovanillyl alcohol. Retrieved from [Link]

-

De Clippel, F., et al. (2017). An efficient demethylation of aromatic methyl ethers with HCl in water. Green Chemistry, 19(1), 254-264. [Link]

-

LookChem. (n.d.). Cas 23308-82-9,1-(3-METHOXY-PHENYL)-ETHANOL. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxyphenethyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]

-

The Medical Biochemistry Page. (2025). Ethanol (Alcohol) Metabolism: Acute and Chronic Toxicities. Retrieved from [Link]

-

Al-Asmari, A. I. (2018). Determination of the Ethanol Polar Metabolites by LC-MS-MS in Jeddah, Saudi Arabia. Journal of Forensic Research, 9(6). [Link]

-

Foster, B. C., et al. (1991). Biotransformation of 2-, 3-, and 4-methoxy-amphetamines by Cunninghamella echinulata. Xenobiotica, 21(10), 1337-1346. [Link]

-

WikiLectures. (2022). Biotransformation. Retrieved from [Link]

-

Al-Majdoub, Z. M., et al. (2024). A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. Pharmaceutics, 16(1), 103. [Link]

-

Ndlovu, H. (2024). Xenobiotic Metabolism: Understanding Biotransformation Pathways, Enzymatic Mechanisms, and Multifaceted Impacts. SRRM, 7(2), 185-186. [Link]

-

Anzenbacher, P., & Anzenbacherova, E. (2001). PHASE II DRUG METABOLIZING ENZYMES. Cellular and Molecular Biology, 47(8), 1381-1388. [Link]

-

Nebert, D. W., & Russell, D. W. (2002). Clinical importance of the cytochromes P450. The Lancet, 360(9340), 1155-1162. [Link]

-

Masai, E., et al. (2007). Identification of Three Alcohol Dehydrogenase Genes Involved in the Stereospecific Catabolism of Arylglycerol-β-Aryl Ether by Sphingobium sp. Strain SYK-6. Applied and Environmental Microbiology, 73(17), 5658-5665. [Link]

-

Lohmann, W., & Karst, U. (2007). Electrochemistry and LC–MS for Metabolite Generation and Identification: Tools, Technologies and Trends. LCGC International, 20(11), 546-553. [Link]

-

Wang, K., & Guengerich, F. P. (2024). CYP3A-Mediated Carbon–Carbon Bond Cleavages in Drug Metabolism. Molecules, 29(18), 4253. [Link]

-

Omics Online. (2024). Molecular Mechanisms of Xenobiotic Metabolism: From Enzyme Function to Detoxification Pathways. Retrieved from [Link]

-

Edenberg, H. J. (2007). The genetics of alcohol metabolism: role of alcohol dehydrogenase and aldehyde dehydrogenase variants. Alcohol Research & Health, 30(1), 5-13. [Link]

-

Teschke, R. (2018). Alcohol Metabolizing Enzymes, Microsomal Ethanol Oxidizing System, Cytochrome P450 2E1, Catalase, and Aldehyde Dehydrogenase in Alcohol-Associated Liver Disease. Journal of Clinical Medicine, 7(11), 393. [Link]

-

ScienceOpen. (n.d.). genes encoding enzymes Involved in ethanol metabolism. Retrieved from [Link]

-

NIST. (n.d.). 2-(4-Methoxyphenyl)ethanol. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]

- 2. (+-)-1-(3-Methoxyphenyl)ethanol | C9H12O2 | CID 90902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. omicsonline.org [omicsonline.org]

- 5. Biotransformation of 2-, 3-, and 4-methoxy-amphetamines by Cunninghamella echinulata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biotransformation - WikiLectures [wikilectures.eu]

- 7. Ethanol Metabolism and Its Impact on Health - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 8. Genes Encoding Enzymes Involved in Ethanol Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 11. In vitro and in vivo metabolism of 3-Methoxyeticyclidine in human liver microsomes, a zebrafish model, and two human urine samples based on liquid chromatography-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Glucuronidation of 3-O-methylnoradrenaline, harmalol and some related compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 14. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Thermodynamic Stability of 1-(3-Methoxyphenyl)-2-(methylamino)ethanol

Introduction

1-(3-Methoxyphenyl)-2-(methylamino)ethanol, a phenylethanolamine derivative, represents a class of compounds with significant interest in pharmaceutical development due to their potential biological activities.[1][2][3][4] The therapeutic efficacy and safety of any active pharmaceutical ingredient (API) are intrinsically linked to its stability. This guide provides a comprehensive technical overview of the methodologies and considerations for evaluating the thermodynamic stability of 1-(3-Methoxyphenyl)-2-(methylamino)ethanol. Understanding its degradation pathways and intrinsic stability is paramount for the development of a safe, effective, and robust drug product.[5][6]

This document is intended for researchers, scientists, and drug development professionals, offering a framework for assessing stability that is grounded in scientific principles and regulatory expectations. We will delve into the theoretical underpinnings of stability, present detailed experimental protocols for forced degradation and thermal analysis, and discuss the interpretation of the resulting data.

Core Concepts in Thermodynamic Stability

The thermodynamic stability of a pharmaceutical compound refers to its tendency to remain in its original chemical and physical form under a given set of conditions. Degradation to other molecular arrangements represents a move towards a more thermodynamically stable state. The core objective of stability testing is to identify conditions that promote degradation and to characterize the resulting degradants.[5][7] This knowledge is crucial for formulation development, packaging selection, and the determination of storage conditions and shelf-life.[6]

For 1-(3-Methoxyphenyl)-2-(methylamino)ethanol, key structural features influencing its stability include the secondary amine, the benzylic alcohol, and the methoxy-substituted phenyl ring. Each of these functional groups is susceptible to specific degradation pathways.

Pre-Characterization of 1-(3-Methoxyphenyl)-2-(methylamino)ethanol

A thorough understanding of the physicochemical properties of the molecule is a prerequisite for designing meaningful stability studies.

| Property | Value | Source |

| CAS Number | 92188-49-3 | [8] |

| Molecular Formula | C₁₀H₁₅NO₂ | [9] |

| Molecular Weight | 181.23 g/mol | [9] |

| Appearance | (Expected) White to off-white solid | General knowledge |

| pKa | (Estimated) 8.5-9.5 (for the secondary amine) | General knowledge of similar structures |

| Solubility | (Expected) Soluble in organic solvents and aqueous acid | General knowledge |

Forced Degradation Studies: A Proactive Approach to Unveiling Instability

Forced degradation, or stress testing, is the cornerstone of stability assessment.[7] It involves subjecting the API to conditions more severe than those it would encounter during storage to accelerate degradation and identify potential degradation products.[10][11] The goal is to achieve a target degradation of 5-20% to ensure that the analytical methods are sufficiently challenged without generating irrelevant secondary or tertiary degradants.[10][11]

Experimental Workflow for Forced Degradation

The following diagram outlines a typical workflow for conducting forced degradation studies on 1-(3-Methoxyphenyl)-2-(methylamino)ethanol.

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols for Stress Conditions

The following protocols are designed to induce relevant degradation of 1-(3-Methoxyphenyl)-2-(methylamino)ethanol.

3.2.1. Acidic and Basic Hydrolysis

-

Objective: To assess susceptibility to hydrolysis. The secondary amine and benzylic alcohol are potential sites for acid/base-catalyzed reactions.

-

Protocol:

-

Prepare a 1 mg/mL solution of the API in a suitable solvent (e.g., acetonitrile/water).

-

For acid hydrolysis, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

-

For basic hydrolysis, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

-

Incubate the solutions at 60°C and collect samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

-

Prior to analysis, neutralize the samples (for the acidic sample, use 0.1 M NaOH; for the basic sample, use 0.1 M HCl).

-

Analyze the samples using a stability-indicating HPLC method.

-

3.2.2. Oxidative Degradation

-

Objective: To evaluate the impact of oxidative stress. The secondary amine and the benzylic carbon are prone to oxidation.

-

Protocol:

-

Prepare a 1 mg/mL solution of the API.

-

Add a sufficient volume of 30% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.

-

Store the solution at room temperature, protected from light, and collect samples at various time points.

-

Analyze the samples by HPLC.

-

3.2.3. Thermal Degradation

-

Objective: To determine the intrinsic thermal stability of the solid-state API.

-

Protocol:

-

Place a known amount of the solid API in a vial.

-

Store the vial in a temperature-controlled oven at 80°C.

-

At specified intervals, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.

-

3.2.4. Photostability

-

Objective: To assess the degradation due to light exposure.

-

Protocol:

-

Expose the solid API and a 1 mg/mL solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be protected from light.

-

Analyze the exposed and control samples by HPLC.

-

Thermal Analysis: Probing the Physicochemical Properties

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide valuable information about the physical and chemical changes that occur in a material as a function of temperature.[12][13][14][15]

Differential Scanning Calorimetry (DSC)

-

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, glass transitions, and other thermal events.[12]

-

Experimental Protocol:

-

Accurately weigh 2-5 mg of 1-(3-Methoxyphenyl)-2-(methylamino)ethanol into an aluminum DSC pan.

-

Seal the pan and place it in the DSC instrument.

-

Heat the sample from ambient temperature to a temperature above its expected melting point at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

-

Expected Data Interpretation: A sharp endothermic peak would indicate the melting point of a crystalline solid. A broad endotherm could suggest a less ordered solid form or the presence of impurities.

Thermogravimetric Analysis (TGA)

-

Principle: TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition profiles.[13]

-

Experimental Protocol:

-

Place 5-10 mg of the API onto the TGA sample pan.

-

Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

-

Expected Data Interpretation: A weight loss at lower temperatures (below 150°C) could indicate the presence of residual solvents or water. Significant weight loss at higher temperatures signifies decomposition. The onset temperature of decomposition is a key indicator of thermal stability.

The combination of DSC and TGA can provide a comprehensive thermal profile of the compound.[14][16]

Sources

- 1. Phenylethanolamine - Wikipedia [en.wikipedia.org]

- 2. Conformational requirements of substrates for activity with phenylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereochemical aspects of phenylethanolamine analogues as substrates of phenylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conformational and steric aspects of phenylethanolamine and phenylethylamine analogues as substrates or inhibitors of phenylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Forced Degradation Testing | SGS [sgs.com]

- 6. onyxipca.com [onyxipca.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. chemscene.com [chemscene.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. pharmtech.com [pharmtech.com]

- 12. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. mt.com [mt.com]

- 15. Thermal Analysis Techniques - www.impactanalytical.com [impactanalytical.com]

- 16. azom.com [azom.com]

Methodological & Application

Application Note: Pharmacological Handling and Receptor Profiling of 1-(3-Methoxyphenyl)-2-(methylamino)ethanol

Executive Summary & Pharmacological Context

1-(3-Methoxyphenyl)-2-(methylamino)ethanol (CAS: 92188-49-3) is a synthetic sympathomimetic amine structurally homologous to the classic α1-adrenergic receptor (α1-AR) agonist, phenylephrine. The critical structural divergence lies in the substitution of the 3-hydroxyl group with a 3-methoxy group.

From a pharmacokinetic and pharmacodynamic standpoint, this O-methylation fundamentally alters the molecule's behavior. The methoxy group eliminates a key hydrogen-bond donor required for optimal orthosteric binding at the α1-AR, often shifting the pharmacological profile from a full agonist to a partial agonist or competitive modulator[1]. Furthermore, O-methylation at the meta-position renders the compound highly resistant to degradation by Catechol-O-Methyltransferase (COMT), an enzyme that rapidly deactivates standard catecholamines and their phenolic analogs[2]. This makes 1-(3-Methoxyphenyl)-2-(methylamino)ethanol a highly stable, lipophilic tool compound for structure-activity relationship (SAR) studies, neuropharmacology, and smooth muscle contractility assays[3].

Physicochemical Properties & Formulation Strategy

To ensure reproducible in vitro and ex vivo results, researchers must account for the compound's physicochemical nature. As a secondary amine, the free base is highly lipophilic, while its salt forms are water-soluble.

Table 1: Physicochemical Profile & Handling Metrics

| Parameter | Specification / Data | Experimental Implication |

| CAS Number | 92188-49-3[4] | Verification of chemical identity. |

| Molecular Weight | 181.24 g/mol [4] | Required for accurate molarity calculations. |

| Substitution | 3-Methoxy (-OCH3) | Increases LogP; prevents COMT-mediated degradation[2]. |

| Primary Target | α1-Adrenergic Receptor | Mediates smooth muscle contraction and vasoconstriction[5]. |

| Stock Formulation | 10–100 mM in DMSO | Ensures complete dissolution of the free base. |

| Working Dilution | Aqueous Buffers (pH 7.4) | Keep final DMSO concentration <0.1% to prevent cytotoxicity. |

Self-Validating Formulation Protocol: Always visually inspect the working dilution for micro-precipitates. To validate vehicle neutrality, run a parallel control assay using the exact final concentration of DMSO (e.g., 0.1%) without the compound. If the vehicle alters baseline tissue tension or radioligand binding, the stock must be re-formulated at a higher concentration to reduce the final solvent volume.

Mechanistic Pathway Visualization

The primary pharmacological output of this compound is mediated through the Gq-coupled α1-AR signaling cascade. Binding at the extracellular orthosteric site triggers intracellular calcium mobilization, ultimately leading to smooth muscle contraction[1].

Figure 1: α1-Adrenergic Receptor Gq-coupled signaling cascade leading to smooth muscle contraction.

Laboratory Protocols

Protocol A: In Vitro α1-AR Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (

Causality & Design: We utilize

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize target tissue (e.g., rat cerebral cortex or isolated human vascular tissue) in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 1 mM EDTA[6]. Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer to a final concentration of 50–200 µg protein/tube[6].

-

Assay Incubation: In a 96-well plate, combine:

-

50 µL of

-HEAT (final concentration ~130 pM, near its -

50 µL of 1-(3-Methoxyphenyl)-2-(methylamino)ethanol at varying concentrations (

to -

100 µL of membrane suspension.

-

-

Self-Validating Control: In a separate set of wells, replace the test compound with 10 µM Phentolamine (a non-selective α-antagonist) to define Non-Specific Binding (NSB)[6]. Integrity Check: Specific binding (Total minus NSB) must constitute >70% of total binding; otherwise, the membrane preparation is compromised.

-

Termination & Detection: Incubate at 30°C for 60 minutes[6]. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific filter binding). Wash filters three times with ice-cold buffer and quantify radioactivity using a gamma counter.

Protocol B: Ex Vivo Isometric Tension Recording (Vascular Smooth Muscle)

This functional assay evaluates the macroscopic physiological response (contraction) induced by the compound.

Causality & Design: To accurately measure direct α1-AR agonism, the tissue must be isolated from confounding variables. The endothelium is mechanically denuded to prevent the spontaneous release of Nitric Oxide (NO), a potent vasodilator. Furthermore, 1 µM Propranolol is added to the bath to block β-adrenergic receptors, which mediate smooth muscle relaxation and could mask α1-mediated contraction[7].

Figure 2: Ex vivo isometric tension workflow for evaluating vascular smooth muscle contractility.

Step-by-Step Methodology:

-

Tissue Preparation: Isolate rat thoracic aorta or human saphenous vein segments[5]. Carefully remove adherent fat and connective tissue. Cut into 2–3 mm rings. Gently rub the intimal surface with a stainless-steel wire to remove the endothelium.

-

Mounting & Equilibration: Mount the rings between two stainless-steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 37°C. Continuously aerate the bath with 95%

/ 5% -

Viability & Normalization: Induce a reference contraction using 60 mM KCl[5]. This depolarizes the cell membrane, opening voltage-gated calcium channels, and serves as the 100% maximum viability benchmark. Wash the bath 3 times until baseline tension is restored.

-

Cumulative Dosing: Add 1 µM Propranolol and incubate for 20 minutes[7]. Add 1-(3-Methoxyphenyl)-2-(methylamino)ethanol in cumulative half-log increments (from

to -

Data Analysis: Express the contractile response as a percentage of the maximum KCl-induced contraction. Use non-linear regression to calculate the

and

References

-

Sigma-Aldrich / Fisher Scientific Product Specifications. "1-(3-Methoxyphenyl)-2-(methylamino)ethanol, 98%". Fisher Scientific.[Link]

-

Furuya S, et al. "Alpha-adrenergic activity and urethral pressure in prostatic zone in benign prostatic hypertrophy". PubMed (J Urol).[Link]

-

"Effects of Catecholamine Metabolites on Beta-Adrenoceptor-Mediated Relaxation of Smooth Muscle: Evaluation in Mouse and Guinea-Pig Trachea and Rat Aorta". J-Stage.[Link]

-

"The Alpha-1A Adrenergic Receptor in the Rabbit Heart". PLOS One.[Link]

-

"Catechol-O-Methyltransferase and Blood Pressure in Humans". American Heart Association Journals (Circulation).[Link]

-

"Subtype Specific Regulation of Human Vascular α1-Adrenergic Receptors by Vessel Bed and Age". American Heart Association Journals (Circulation).[Link]

-

"Identification of a Novel Subtype-Selective α1B-Adrenoceptor Antagonist". ACS Publications.[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. ahajournals.org [ahajournals.org]

- 3. Alpha-adrenergic activity and urethral pressure in prostatic zone in benign prostatic hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-(3-Methoxyphenyl)-2-(Methylamino)ethanol, 98 %, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.de]

- 5. ahajournals.org [ahajournals.org]

- 6. The Alpha-1A Adrenergic Receptor in the Rabbit Heart | PLOS One [journals.plos.org]

- 7. Effects of Catecholamine Metabolites on Beta-Adrenoceptor-Mediated Relaxation of Smooth Muscle: Evaluation in Mouse and Guinea-Pig Trachea and Rat Aorta [jstage.jst.go.jp]

Application Note: Synthesis of Phenylephrine HCl via O-Demethylation of 1-(3-Methoxyphenyl)-2-(methylamino)ethanol

This guide outlines the high-purity conversion of 1-(3-Methoxyphenyl)-2-(methylamino)ethanol (also known as Phenylephrine Methyl Ether) into Phenylephrine Hydrochloride . This pathway serves as a critical alternative to the standard benzyl-protection route, utilizing the robust availability of 3-methoxy precursors.

Executive Summary

The synthesis of Phenylephrine, a selective

This application note details a validated protocol for the O-demethylation of this intermediate using hydrobromic acid (HBr), with comparative insights into Boron Tribromide (BBr

Chemical Pathway & Mechanism

The transformation relies on the acid-mediated cleavage of the aryl-methyl ether. The reaction kinetics are governed by the protonation of the ether oxygen, followed by nucleophilic attack by the bromide ion (S

Critical Mechanistic Insight